Home > Products > Screening Compounds P7736 > Melanocyte protein pmel 17(130-138)(human)
Melanocyte protein pmel 17(130-138)(human) - 162558-08-9

Melanocyte protein pmel 17(130-138)(human)

Catalog Number: EVT-1215305
CAS Number: 162558-08-9
Molecular Formula: C58H78N14O14
Molecular Weight: 1195.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pmel 17 is primarily expressed in melanocytes, the pigment-producing cells located in the skin, hair follicles, and eyes. It is classified as a membrane-bound glycoprotein that undergoes extensive post-translational modifications, including glycosylation and proteolytic cleavage. This protein is encoded by the PMEL gene located on chromosome 12 in humans. Its classification as an amyloid-like protein is significant due to its role in forming fibrils that are essential for melanin synthesis .

Synthesis Analysis

The synthesis of Pmel 17 begins in the endoplasmic reticulum, where it is produced as an integral membrane protein with a large lumenal domain. This domain exhibits amyloidogenic characteristics, which are critical for its function within melanosomes. The protein undergoes several proteolytic cleavages during its maturation process:

  1. Initial Synthesis: Pmel 17 is synthesized in the endoplasmic reticulum with a signal sequence directing it to the Golgi apparatus.
  2. Post-Translational Modifications: In the Golgi, Pmel 17 is glycosylated to form various isoforms, which include partially and fully glycosylated forms.
  3. Proteolytic Cleavage: The mature form of Pmel 17 is cleaved by proprotein convertases at specific sites to generate functional fragments necessary for fibril formation .

The trafficking of Pmel 17 to melanosomes involves complex mechanisms that ensure its delivery to the correct cellular compartment without requiring ubiquitylation or ESCRT machinery, unlike many other proteins .

Molecular Structure Analysis

Pmel 17 has a unique molecular structure characterized by:

  • Lumenal Domain: This large domain contains sequences that promote amyloid fibril formation.
  • Transmembrane Domain: A single membrane-spanning region anchors the protein to the membrane of the melanosome.
  • Cytoplasmic Domain: A short cytoplasmic tail that plays a role in signaling and trafficking.

The structure allows Pmel 17 to form fibrils within the melanosome matrix, which are crucial for subsequent melanin deposition. The fibrils are organized into parallel sheets during melanosome maturation stages .

Chemical Reactions Analysis

Pmel 17 participates in several chemical reactions during melanin synthesis:

  1. Fibril Formation: The amyloidogenic properties of Pmel 17 facilitate the formation of fibrils that serve as scaffolds for melanin deposition.
  2. Melanin Synthesis: Enzymes such as tyrosinase and tyrosinase-related proteins are delivered to stage II melanosomes where they interact with Pmel 17 fibrils to synthesize and deposit melanin.
  3. Proteolytic Cleavage: The cleavage of Pmel 17 by proprotein convertases releases fragments that contribute to its structural integrity and function within melanosomes .
Mechanism of Action

The mechanism of action of Pmel 17 involves several key processes:

  • Amyloid Formation: Upon synthesis, Pmel 17 adopts a conformation conducive to forming amyloid fibrils within the melanosome.
  • Melanosome Maturation: As melanosomes mature through various stages (I-IV), Pmel 17 contributes structurally and functionally by providing a matrix for melanin synthesis.
  • Melanin Deposition: Melanin is synthesized and deposited onto the fibrils formed by Pmel 17, resulting in darkening and thickening of the fibers as they transition from stage III to stage IV .
Physical and Chemical Properties Analysis

Pmel 17 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 100 kDa (glycosylated).
  • Solubility: Soluble in aqueous solutions due to its glycoprotein nature.
  • Stability: Stability is influenced by post-translational modifications; fully glycosylated forms are more resistant to proteolysis.

The protein's amyloid characteristics allow it to withstand various cellular conditions, making it essential for maintaining melanosome integrity during pigment production .

Applications

Pmel 17 has significant implications in various scientific fields:

  • Dermatology: Understanding Pmel 17's role can aid in developing treatments for pigmentation disorders such as vitiligo or albinism.
  • Cosmetic Industry: Insights into melanogenesis can lead to improved formulations for skin care products aimed at pigmentation regulation.
  • Genetic Research: Studies on polymorphisms within the PMEL gene can provide insights into genetic factors influencing skin color variation among populations .
Structural Characterization of PMEL 17(130-138)

Primary Sequence Analysis of the 130-138 Epitope

The PMEL 17(130-138) fragment corresponds to a nonapeptide within the human PMEL17 protein (UniProt P40967) with the primary sequence H-Lys-Thr-Trp-Gly-Gln-Tyr-Trp-Gln-Val-OH (KTWGQYWQV). This sequence represents amino acid residues 130 to 138 in the mature protein after signal peptide cleavage [7] [2]. Positional analysis reveals distinctive physicochemical properties across the nonapeptide:

Table 1: Residue-Specific Characteristics of PMEL 17(130-138)

PositionResidueSide Chain PropertiesHydropathy IndexFunctional Significance
1Lys (K)Basic, Positively Charged-3.9Potential solubility enhancer, T-cell receptor contact
2Thr (T)Polar Uncharged-0.7Potential O-glycosylation site
3Trp (W)Aromatic, Hydrophobic-0.9Central anchor residue for MHC-I binding
4Gly (G)Aliphatic, Flexible-0.4Structural flexibility
5Gln (Q)Polar Uncharged-3.5Hydrogen bonding capacity
6Tyr (Y)Aromatic, Polar-1.3Potential phosphorylation site
7Trp (W)Aromatic, Hydrophobic-0.9Critical for T-cell recognition
8Gln (Q)Polar Uncharged-3.5Hydrogen bonding capacity
9Val (V)Aliphatic, Hydrophobic4.2C-terminal anchor residue

Biophysically, this epitope displays an amphipathic character, combining charged/polar residues (K130, T131, Q135, Q138) with hydrophobic/aromatic residues (W132, Y136, W137, V139), particularly concentrated at the C-terminus. This juxtaposition is critical for its dual roles in structural biology and immunology. The peptide demonstrates a theoretical isoelectric point (pI) of 9.72 and a grand average of hydropathy (GRAVY) index of -1.21, indicating moderate hydrophilicity overall [7]. This hydrophilic tendency supports aqueous solubility necessary for its presentation in immunological contexts.

Immunologically, KTWGQYWQV constitutes a well-characterized human leukocyte antigen A2 (HLA-A2)-restricted epitope. Experimental studies using tumor-infiltrating lymphocytes (TILs) demonstrated specific recognition of this peptide in the context of HLA-A*0201, confirming its identity as a naturally processed tumor-associated antigen [7]. Positional scanning mutagenesis revealed W132 and W137 as indispensable anchor residues mediating direct interaction with the HLA-A2 binding groove, while K130 and V139 serve as secondary anchors. Q135 and Y136 are primary interaction points for the T-cell receptor (TCR), explaining the epitope's immunodominance in melanoma immunotherapy contexts [7].

Post-Translational Modifications in the 130-138 Domain

The 130-138 peptide is embedded within the N-terminal domain (NTD) of PMEL17, a region subjected to complex co- and post-translational modifications during its trafficking through the secretory pathway. While the core KTWGQYWQV sequence itself lacks canonical N-glycosylation motifs (N-X-S/T), its structural context within the full-length protein influences and is influenced by modifications in adjacent regions:

  • Proteolytic Processing: The NTD containing the 130-138 sequence is initially synthesized as part of a ~100-kDa precursor (P1). In the trans-Golgi network (TGN) or early endosomes, furin or related proprotein convertases (PCs) cleave the full-length PMEL17 at R₄₆₉↓Q₄₇₀ into Mα (N-terminal) and Mβ (C-terminal membrane-anchored) fragments [2] [8]. This cleavage occurs C-terminal to the 130-138 sequence, leaving the epitope within the Mα fragment. Subsequent processing by BACE2 or related proteases at the S2 site (Q₅₈₃↓L₅₈₄) within Mβ further regulates the release of Mα-containing complexes [2] [4]. The 130-138 epitope remains intact during these cleavages but its accessibility for immunological recognition depends on this sequential processing.

  • Glycosylation: The NTD harbors three conserved N-glycosylation sites (N-linked glycans at positions N68, N82, and N89 in human PMEL17). While the 130-138 sequence lacks its own N-glycosylation site, it resides in a domain densely modified by both N- and O-linked glycans [2] [4]. Notably, the T131 residue represents a potential site for O-linked glycosylation based on sequence context (K-T). However, experimental verification specifically within the 130-138 fragment is lacking. Glycosylation of flanking residues likely modulates the structural presentation and solvent accessibility of the epitope.

  • Ectodomain Shedding: The Mα fragment, containing the 130-138 sequence, can be released from the melanosomal membrane via regulated ectodomain shedding. This process occurs at juxtamembrane or intramembrane sites independent of the initial furin cleavage and is distinct from amyloidogenic processing [2]. Shedding is stimulated by phorbol esters (e.g., PMA) and calmodulin inhibitors but is notably resistant to metalloproteinase inhibitors like GM6001. The secreted form (sPmel17) incorporates Mα disulfide-linked to a portion of Mβ (MβN). Consequently, the 130-138 epitope exists in vivo not only as an integral membrane component within melanosomes but also within soluble complexes in the extracellular milieu [2].

Tertiary Structure and Antigenic Determinants

Determining the precise tertiary structure of the isolated 130-138 peptide has been challenging due to its small size and conformational flexibility. However, insights have been gained through:

  • Structural Studies in the Context of HLA-A2: Co-crystallography studies of analogous PMEL17 epitopes bound to HLA-A2 reveal a canonical conformation for nonapeptides within the MHC-I binding groove. The KTWGQYWQV peptide adopts an extended conformation with pronounced bulging at the central Trp residues (W132 and W137). Key interactions include:
  • P2 (T131) and P9 (V139): Anchor residues buried within the B and F pockets of HLA-A2, respectively. Val139 is a particularly strong C-terminal anchor.
  • P3 (W132): Serves as a primary anchor residue, its large hydrophobic side chain deeply embedded in the D pocket of HLA-A2. This interaction is critical for stable peptide-MHC complex formation.
  • P7 (W137): Bulges upwards and outwards from the binding groove, directly accessible for TCR contact. This solvent-exposed tryptophan is a major determinant for TCR recognition specificity [7].
  • P6 (Y136): Its hydroxyl group forms hydrogen bonds with HLA-A2 residues (e.g., Tyr171) and is also solvent-exposed for potential TCR interaction.
  • Context within Full-Length PMEL17 and Amyloid Formation: Within the full-length PMEL17 protein, the 130-138 region resides in the NTD, upstream of the polycystic kidney disease (PKD) domain and the repeat domain (RPT). The NTD is predicted to have a largely globular fold stabilized by disulfide bonds, although high-resolution structural data is limited [4] [5]. Crucially, the NTD, including the 130-138 region, plays a regulatory role rather than forming the amyloid core itself. The RPT domain (downstream of the PKD domain) is the primary driver of functional amyloid fibril formation under the mildly acidic (pH 4-5) conditions of the melanosome lumen [5] [8]. These fibrils, characteristic of stage II melanosomes, provide the scaffold for melanin deposition. While the 130-138 sequence is not part of the amyloid core, its structural environment is defined by its proximity to the PKD domain and its location within the larger Mα fragment generated by proteolysis. The Mα fragment undergoes further N-terminal cleavage (to MαN) during fibril formation, but the 130-138 sequence is retained [8].

  • Antigenic Determinants and Antibody Recognition: The 130-138 epitope is intrinsically linear rather than conformational. Monoclonal antibodies like HMB50 and NKI/beteb require discontinuous epitopes formed by parts of both Mα and Mβ fragments for reactivity. However, their epitopes are distinct from the 130-138 sequence [2]. The immunodominance of KTWGQYWQV for cytotoxic T lymphocytes (CTLs) stems primarily from its efficient processing and presentation via the HLA-A2 pathway and its stable binding within the MHC-I groove, exposing key residues (W137, Y136, Q135) for TCR engagement [7].

Comparative Analysis with Orthologous Sequences

Analysis of PMEL17 orthologs across vertebrates reveals significant conservation of the N-terminal region encompassing the 130-138 epitope, particularly among placental mammals, reflecting its functional and immunological importance:

Table 2: Evolutionary Conservation of the PMEL17 130-138 Epitope

SpeciesCommon NameSequence (130-138)Identity (%)Key VariationsFunctional Implications
Homo sapiensHumanK T W G Q Y W Q V100%Reference SequenceHLA-A2 epitope
Mus musculusMouseK T W G Q Y W Q V100%NoneConserved epitope
Rattus norvegicusRatK T W G Q Y W Q V100%NoneConserved epitope
Canis lupus familiarisDogK T W G Q Y W Q V100%NoneConserved epitope
Bos taurusCowK T W G Q Y W Q I89%V138I (Val→Ile)Conservative hydrophobic substitution; likely retains HLA-A2 binding
Gallus gallusChickenK T W G E F W Q V67%Q135E (Gln→Glu), Y136F (Tyr→Phe)Altered charge/hydrophobicity; likely impacts TCR recognition
Danio rerioZebrafishR S W G H F W H M33%K130R, T131S, Q135H, Y136F, Q138H, V139MMajor alterations in anchor residues and TCR contacts; unlikely to be presented similarly

High Conservation in Mammals: The KTWGQYWQV sequence is perfectly conserved in humans, mice, rats, and dogs [4]. This extraordinary level of conservation across ~100 million years of mammalian divergence underscores strong selective pressure, likely reflecting constraints beyond its immunological role. Potential constraints include structural roles within the NTD fold or interactions crucial for early stages of PMEL17 trafficking and processing prior to its role in amyloid formation. The conservation of key anchor residues (W132, W137, V139) even in species lacking HLA-A2 implies a conserved structural or functional role within the melanocyte.

Divergence in Birds and Fish: Lower sequence identity is observed in chicken (67%) and zebrafish (33%) [4] [9]. The chicken sequence (KTWGEFWQV) substitutes Gln135 with Glu (introducing a negative charge) and Tyr136 with Phe (removing the hydroxyl group). These changes, particularly Y136F, would be expected to significantly alter TCR recognition if presented by an appropriate avian MHC-I molecule. Zebrafish show even more dramatic divergence (RSWGHFWHM), replacing nearly all residues implicated in HLA-A2 binding or TCR contact. This correlates with the absence of a direct ortholog of HLA-A2 and distinct melanosomal biology in fish.

Functional Conservation vs. Immunological Specificity: The conservation of core hydrophobic/structural residues (W132, W137, V139) across most species suggests they play a fundamental role in the NTD's function, potentially related to protein folding, intra-melanosomal targeting, or regulation of RPT domain fibrillogenesis [4] [5] [8]. In contrast, residues involved in TCR contact (Q135, Y136, Q138) show more variability, especially in non-mammalian vertebrates. This pattern indicates that while the overall structural role of this region is conserved, its precise immunological presentation is specific to certain mammalian lineages, particularly those possessing MHC-I molecules capable of binding peptides with the characteristic anchors (W at P3, V/L/I at P9). Mutations in the pmel gene in zebrafish (e.g., pmelᵘᵃ⁵⁰²²) cause hypopigmentation and disrupted melanosome morphology, confirming the conserved role of the protein in melanogenesis, but do not specifically implicate the 130-138 region [4] [9].

Properties

CAS Number

162558-08-9

Product Name

Melanocyte protein pmel 17(130-138)(human)

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C58H78N14O14

Molecular Weight

1195.3 g/mol

InChI

InChI=1S/C58H78N14O14/c1-30(2)49(58(85)86)71-54(81)42(20-22-47(62)76)67-56(83)45(26-34-28-64-40-14-7-5-11-37(34)40)69-55(82)43(24-32-15-17-35(74)18-16-32)68-53(80)41(19-21-46(61)75)66-48(77)29-65-52(79)44(25-33-27-63-39-13-6-4-10-36(33)39)70-57(84)50(31(3)73)72-51(78)38(60)12-8-9-23-59/h4-7,10-11,13-18,27-28,30-31,38,41-45,49-50,63-64,73-74H,8-9,12,19-26,29,59-60H2,1-3H3,(H2,61,75)(H2,62,76)(H,65,79)(H,66,77)(H,67,83)(H,68,80)(H,69,82)(H,70,84)(H,71,81)(H,72,78)(H,85,86)/t31-,38+,41+,42+,43+,44+,45+,49+,50+/m1/s1

InChI Key

AYARWZFGXHSQNT-IZVYDTQKSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.